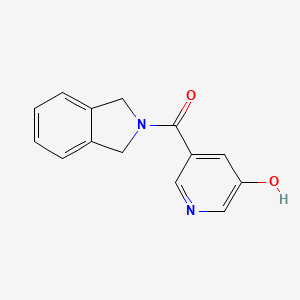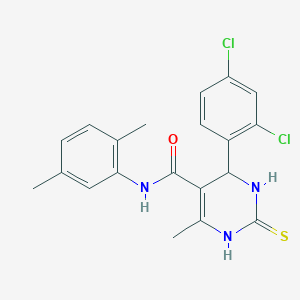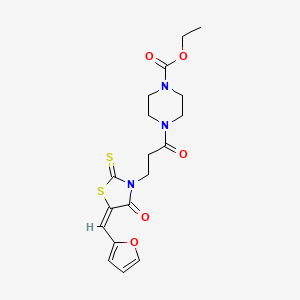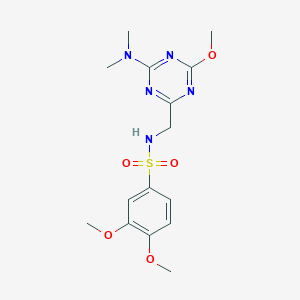
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone” is a chemical compound with the molecular formula C14H12N2O2. It is a type of aromatic ketone, which are important pharmaceutical intermediates .
Synthesis Analysis
The synthesis of aromatic ketones, such as “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone”, has gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The molecular structure of “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone” includes a pyridine ring attached to an isoindoline ring via a methanone group.Chemical Reactions Analysis
In the synthesis of aromatic ketones like “(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone”, transition metals catalyze the oxidation of Csp3-H . Pyridin-2-yl-methanes with aromatic rings undergo the reaction well to obtain the corresponding products in moderate to good yields .Scientific Research Applications
Metalloenzyme Inhibition
HOPO derivatives are known to inhibit metalloenzymes by chelating the metal ions that are essential for the enzyme’s activity. This property is particularly useful in designing drugs that target metalloenzymes involved in disease processes. For instance, inhibitors of HIV integrase strand transfer inhibitors (INSTI) like dolutegravir, bictegravir, and cabotegravir contain a HOPO structural motif designed to coordinate magnesium ions and prevent integration of viral DNA .
Iron Chelation Therapy
HOPOs have been used as iron chelators in the treatment of conditions like thalassemia. The first marketed drug with a HOPO scaffold, deferiprone, was approved in 1999 for this purpose. The high binding affinity of HOPOs towards iron (III) makes them effective in managing iron overload diseases .
Antiviral Drug Design
The chelating ability of HOPOs is also exploited in antiviral drug design. By binding to metal ions required by viral enzymes, HOPOs can inhibit the replication of viruses. This approach has been used in the development of drugs against HIV and is being investigated for other viral infections .
Antibiotics and Antimicrobial Agents
HOPOs exhibit antimicrobial activity and have been developed into antibiotics. Their ability to bind to metal ions can disrupt the metabolic processes of bacteria, making them a potent option for treating bacterial infections .
Anticancer Agents
Research has shown that HOPOs can be used to develop anticancer drugs. Their metal-binding properties can be utilized to disrupt the metal ion homeostasis in cancer cells, leading to apoptosis or the inhibition of cancer cell proliferation .
MRI Contrast Agents
HOPO complexes with certain metals like gadolinium (Gd) act as magnetic resonance imaging (MRI) contrast agents. These complexes can improve the quality of MRI scans by enhancing the contrast of images, which is crucial for accurate diagnosis .
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-hydroxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-12(6-15-7-13)14(18)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZKRKFDCZGBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)(isoindolin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)

![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)